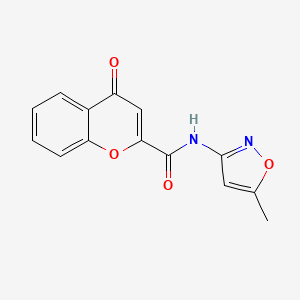

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-methylisoxazol-3-yl)malonamide is a compound whose supramolecular architectures are highly dependent on the side-chain substituents . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like N-(5-methylisoxazol-3-yl)malonamide are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis

The interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms (crystal retrosynthesis) .Scientific Research Applications

Polymorphism and Crystallization Mechanism

The compound has been studied for its polymorphism, which refers to the ability of a solid material to exist in more than one form or crystal structure . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .

Synthesis of Derivatives

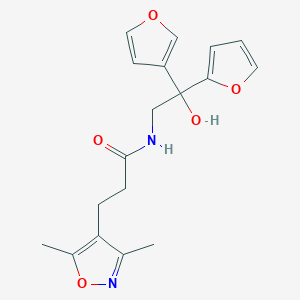

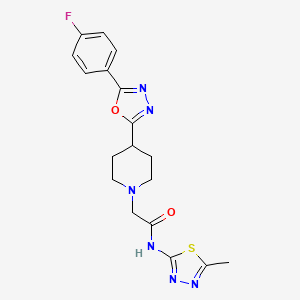

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical reactivity of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide under different conditions.

Chemical Properties Analysis

The chemical properties of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties.

Biological Activities

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Environmental Impact

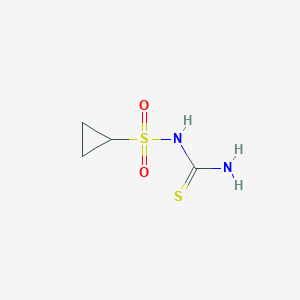

The environmental persistence of sulfonamides is still unknown . Consequently, understanding the environmental fate of these antibiotics is important due to the possibility of increased bacterial resistance or other adverse effects on aquatic ecosystems .

Safety and Hazards

The safety data sheet for a similar compound, (5-Methylisoxazol-3-yl)methanol, indicates that it causes skin irritation and serious eye irritation . It’s recommended to wash face, hands and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .

Mode of Action

The compound’s mode of action involves interactions with its targets that lead to changes in the system. For instance, the energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .

Biochemical Pathways

It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Result of Action

It is known that the compound can exist in three distinct forms: two polymorphic forms and one solvate .

Action Environment

The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can be influenced by environmental factors. For instance, the presence of DMSO resulted in the formation of a solvate form, where the solvent molecule disrupted amide-amide interactions .

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c1-8-6-13(16-20-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVJVDRWLSJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide](/img/structure/B2993014.png)

![N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2993015.png)

![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)

![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)

![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)